Molecular Weight and Lipophilicity Differentiation from CI-994 (Tacedinaline)
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide possesses a molecular weight of 393.37 g/mol (C19H18F3N3O3) , which is 46% higher than the closest well-characterized class I HDAC inhibitor CI-994 (Tacedinaline, MW 269.30 g/mol, C15H15N3O2) . The incorporation of the trifluoromethyl group contributes three fluorine atoms (absent in CI-994) and is predicted to increase lipophilicity (estimated cLogP increase of 1.0–1.5 log units based on fragment contributions), consistent with the well-established effect of CF3 substitution on benzamide scaffolds [1]. Higher lipophilicity may influence cellular permeability and protein binding characteristics relative to non-fluorinated analogs.
| Evidence Dimension | Molecular weight and fluorination status |
|---|---|
| Target Compound Data | MW 393.37 g/mol; 3 fluorine atoms; C19H18F3N3O3 |
| Comparator Or Baseline | CI-994 (Tacedinaline): MW 269.30 g/mol; 0 fluorine atoms; C15H15N3O2 |
| Quantified Difference | MW increase of 124.07 g/mol (+46.1%); 3 F atoms vs. 0 |
| Conditions | Calculated from molecular formula; structural comparison |
Why This Matters
The higher molecular weight and fluorination profile directly affect solubility, logP, and membrane permeability, making this compound suitable for applications requiring enhanced lipophilicity versus the simpler CI-994 scaffold.
- [1] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. Chembiochem. 2004;5(5):637-643. View Source
